Cas no 2228048-37-9 (tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate)

Tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate is a chiral piperidine derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. Its stereochemistry, with an (R)-configured amino alcohol moiety, is particularly valuable for asymmetric synthesis and the preparation of biologically active compounds. The compound’s well-defined structure and functional group compatibility enable precise modifications, supporting its use in drug discovery and peptide chemistry. High purity and consistent quality ensure reliable performance in complex synthetic pathways.
tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate structure
2228048-37-9 structure
商品名:tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate
CAS番号:2228048-37-9
MF:C12H24N2O3
メガワット:244.330563545227
CID:6173822
PubChem ID:165622906

tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate
    • tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate
    • EN300-1882213
    • 2228048-37-9
    • インチ: 1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-9(7-14)10(13)8-15/h9-10,15H,4-8,13H2,1-3H3/t9?,10-/m0/s1
    • InChIKey: UVECARAMUAMRTJ-AXDSSHIGSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCCC([C@H](CO)N)C1)=O

計算された属性

  • せいみつぶんしりょう: 244.17869263g/mol
  • どういたいしつりょう: 244.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1882213-0.1g
tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate
2228048-37-9
0.1g
$1357.0 2023-09-18
Enamine
EN300-1882213-10g
tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate
2228048-37-9
10g
$6635.0 2023-09-18
Enamine
EN300-1882213-0.5g
tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate
2228048-37-9
0.5g
$1482.0 2023-09-18
Enamine
EN300-1882213-5.0g
tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate
2228048-37-9
5g
$4475.0 2023-06-03
Enamine
EN300-1882213-1.0g
tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate
2228048-37-9
1g
$1543.0 2023-06-03
Enamine
EN300-1882213-0.25g
tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate
2228048-37-9
0.25g
$1420.0 2023-09-18
Enamine
EN300-1882213-2.5g
tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate
2228048-37-9
2.5g
$3025.0 2023-09-18
Enamine
EN300-1882213-10.0g
tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate
2228048-37-9
10g
$6635.0 2023-06-03
Enamine
EN300-1882213-5g
tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate
2228048-37-9
5g
$4475.0 2023-09-18
Enamine
EN300-1882213-0.05g
tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate
2228048-37-9
0.05g
$1296.0 2023-09-18

tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate 関連文献

tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate (CAS No. 2228048-37-9)

Tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 2228048-37-9, this compound represents a unique structural motif that combines a piperidine core with functional groups designed to enhance its biological activity. The presence of a tert-butyl group and an enantiomerically pure (1R)-configuration at the piperidine ring suggests a high degree of specificity, which is often critical in drug design and development.

The compound’s structure, featuring a carboxylate moiety linked to a hydroxyethyl side chain, positions it as a potential intermediate in the synthesis of more complex molecules. This structural framework is particularly interesting because it integrates elements that are known to interact favorably with biological targets, such as enzymes and receptors. The hydroxyethyl group introduces both hydrophilicity and chiral complexity, which can be leveraged to optimize pharmacokinetic properties and reduce off-target effects.

In recent years, there has been growing interest in piperidine derivatives due to their versatility in drug design. Piperidine scaffolds are frequently found in approved drugs, owing to their ability to mimic natural amino acid structures and enhance binding affinity. The specific configuration of (1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate makes it a valuable building block for developing enantiomerically pure compounds, which are often preferred in pharmaceutical applications due to improved efficacy and reduced toxicity.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The carboxylate group can be further functionalized to create esters, amides, or other derivatives that may exhibit enhanced bioavailability or targeted action. For instance, researchers have explored similar piperidine-based structures in the pursuit of treatments for neurological disorders, where precise stereoselectivity is paramount.

Recent studies have highlighted the importance of chiral piperidine derivatives in modulating enzyme activity. Specifically, the (1R)-configuration has been shown to improve binding interactions with certain proteases and kinases, which are key targets in oncology and inflammatory diseases. The tert-butyl group further contributes to steric hindrance, which can prevent unwanted interactions with non-target proteins. This dual functionality makes tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate a promising candidate for further exploration.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as asymmetric hydrogenation or enzymatic resolution, may be employed to achieve the desired stereochemical outcome. The presence of both a primary amine and a hydroxyl group also necessitates protective group strategies to prevent unwanted side reactions during synthesis.

From a medicinal chemistry perspective, the structural features of tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate align well with current trends toward personalized medicine and targeted therapy. By leveraging its unique chemical properties, researchers can design molecules that exhibit high selectivity for specific disease pathways. This approach not only improves therapeutic outcomes but also reduces systemic side effects, which remains a major challenge in drug development.

The compound’s potential extends beyond academic research; it may also find applications in industrial settings where high-purity intermediates are required for large-scale manufacturing. Its stability under various conditions makes it suitable for integration into complex synthetic routes without significant degradation or byproduct formation. This reliability is crucial for pharmaceutical companies aiming to streamline production processes while maintaining stringent quality control standards.

In conclusion, tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate (CAS No. 2228048-37-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional groups make it an attractive candidate for developing novel therapeutic agents with improved efficacy and reduced toxicity. As research continues to uncover new applications for piperidine derivatives, this compound is poised to play an important role in future drug discovery efforts.

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